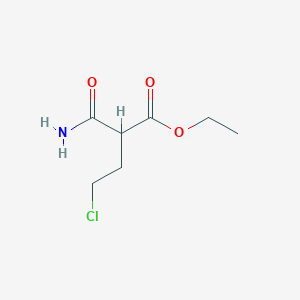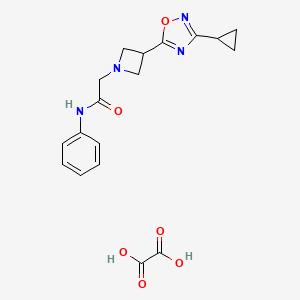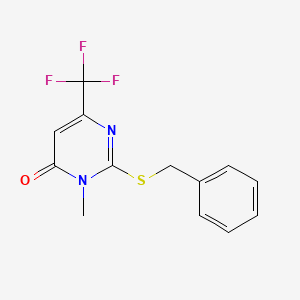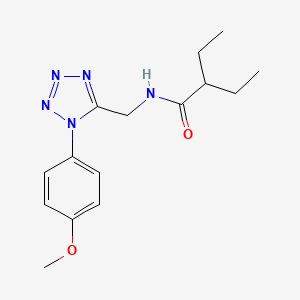
Ethyl 2-carbamoyl-4-chlorobutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-carbamoyl-4-chlorobutanoate, also known as ECB, is an organic compound with the chemical formula C7H11ClNO3. It has a CAS Number of 1108667-58-8 .
Molecular Structure Analysis
The molecular structure of Ethyl 2-carbamoyl-4-chlorobutanoate is represented by the Inchi Code: 1S/C7H12ClNO3/c1-2-12-7(11)5(3-4-8)6(9)10/h5H,2-4H2,1H3,(H2,9,10) . This compound has a molecular weight of 193.63 .Physical And Chemical Properties Analysis
Ethyl 2-carbamoyl-4-chlorobutanoate has a molecular weight of 193.63 . The specific physical and chemical properties such as boiling point, melting point, and density are not available in the sources I found.Applications De Recherche Scientifique
Synthesis of Diverse Organic Compounds
Ethyl 2-carbamoyl-4-chlorobutanoate serves as a versatile precursor in the synthesis of a wide range of organic compounds. For instance, it has been used in the production of trifluoromethyl heterocycles, demonstrating the compound's utility in creating complex molecular structures with potential pharmaceutical applications (Honey et al., 2012). Additionally, it has been employed in the condensation with salicylaldehydes to synthesize substituted 2H-chromene-3-carboxylates, highlighting its flexibility in facilitating Knoevenagel condensations and other key organic reactions (Sairam et al., 2015).
Biocatalytic Production of Optically Pure Substances
A significant area of research involving Ethyl 2-carbamoyl-4-chlorobutanoate is its biocatalytic reduction to produce optically pure substances, crucial for the pharmaceutical industry. Studies have detailed the use of Escherichia coli and yeast cells expressing various reductase genes to achieve enantioselective reduction of Ethyl 4-chloro-3-oxobutanoate (a related compound) to its optically active forms. These biocatalytic processes are essential for synthesizing chiral building blocks like ethyl (S)-4-chloro-3-hydroxybutanoate and ethyl (R)-4-chloro-3-hydroxybutanoate with high enantiomeric excess, demonstrating the potential for producing pharmaceutical intermediates with precise stereochemical configurations (Kizaki et al., 2001), (Ye et al., 2011).
Propriétés
IUPAC Name |
ethyl 2-carbamoyl-4-chlorobutanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12ClNO3/c1-2-12-7(11)5(3-4-8)6(9)10/h5H,2-4H2,1H3,(H2,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSWMUIJLXGLDGI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCCl)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-carbamoyl-4-chlorobutanoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-benzyl-5-bromo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2384603.png)
![5-((4-Ethoxyphenyl)(4-hydroxypiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2384606.png)

![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(3-chloro-4-fluorophenyl)oxalamide](/img/structure/B2384609.png)
![N-butyl-2-[5-[(4-nitrophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide](/img/structure/B2384610.png)

![2-(4-fluorophenyl)-N-[2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]acetamide](/img/structure/B2384612.png)

![6-Amino-5-{[benzyl(methyl)amino]methyl}-1-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2384614.png)
![4-{[4-(tert-butyl)benzyl]sulfanyl}-N-ethyl-6-(trifluoromethyl)-2-pyrimidinamine](/img/structure/B2384615.png)
![2-Cyano-N-[2-(5-methyl-1,3-thiazol-2-yl)propan-2-yl]pyridine-3-sulfonamide](/img/structure/B2384617.png)

![4-(4-chlorophenyl)-5-[4-(2-fluoro-4-propylphenyl)phenyl]-1H-pyrazole](/img/structure/B2384619.png)